2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid
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Overview
Description
2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid is a chemical compound known for its unique structure and properties It is derived from indole, a heterocyclic aromatic organic compound, and features two chlorine atoms at positions 4 and 7 on the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid typically involves the chlorination of indole derivatives followed by the introduction of an oxoacetic acid group. One common method involves the reaction of 4,7-dichloroindole with oxalyl chloride in the presence of a base to form the desired product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or chloroform to ensure the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. This often includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atoms on the indole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions result in the formation of various substituted indole derivatives .
Scientific Research Applications
2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate
- Ethyl 2-(4,7-Dichloro-3-indolyl)-2-oxoacetate
Uniqueness
2-(4,7-Dichloro-3-indolyl)-2-oxoacetic Acid is unique due to its specific substitution pattern on the indole ring and the presence of the oxoacetic acid group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C10H5Cl2NO3 |
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Molecular Weight |
258.05 g/mol |
IUPAC Name |
2-(4,7-dichloro-1H-indol-3-yl)-2-oxoacetic acid |
InChI |
InChI=1S/C10H5Cl2NO3/c11-5-1-2-6(12)8-7(5)4(3-13-8)9(14)10(15)16/h1-3,13H,(H,15,16) |
InChI Key |
QTVRREDEFMRTEJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)C(=O)O)Cl |
Origin of Product |
United States |
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